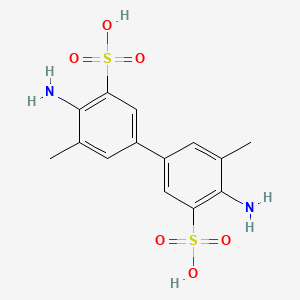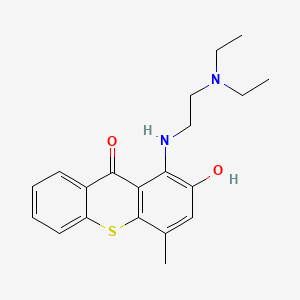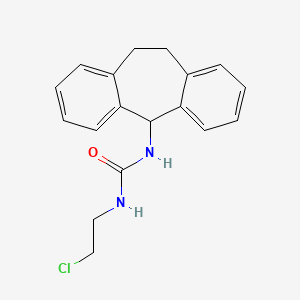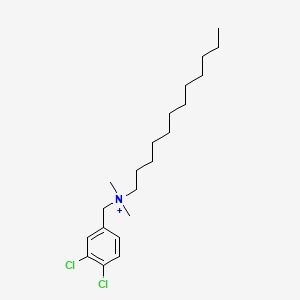
4,4'-Diamino-5,5'-dimethyl(1,1'-biphenyl)-3,3'-disulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Diamino-5,5’-dimethyl(1,1’-biphenyl)-3,3’-disulfonic acid is an organic compound with the molecular formula C14H16N2O6S2. It is a derivative of biphenyl, featuring amino and sulfonic acid functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diamino-5,5’-dimethyl(1,1’-biphenyl)-3,3’-disulfonic acid typically involves the following steps:
Nitration: The biphenyl compound undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Sulfonation: The final step involves sulfonation, where the compound is treated with sulfuric acid to introduce sulfonic acid groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: These reactors allow for better control over reaction conditions and improved safety.
Catalysts and Reagents: Industrial processes often use more efficient catalysts and reagents to optimize yield and purity.
化学反应分析
Types of Reactions
4,4’-Diamino-5,5’-dimethyl(1,1’-biphenyl)-3,3’-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents.
Substitution: The sulfonic acid groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution Reagents: Various halides and nucleophiles.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted biphenyl compounds.
科学研究应用
4,4’-Diamino-5,5’-dimethyl(1,1’-biphenyl)-3,3’-disulfonic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4,4’-Diamino-5,5’-dimethyl(1,1’-biphenyl)-3,3’-disulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The amino and sulfonic acid groups play a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Signal Transduction: It can modulate signal transduction pathways by interacting with receptors.
相似化合物的比较
Similar Compounds
- 4,4’-Diamino-2,2’-stilbenedisulfonic acid
- 2,5-Diaminobenzenesulfonic acid
- Benzidine-3-sulfonic acid
Uniqueness
4,4’-Diamino-5,5’-dimethyl(1,1’-biphenyl)-3,3’-disulfonic acid is unique due to its specific substitution pattern on the biphenyl core. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
属性
CAS 编号 |
6344-19-0 |
|---|---|
分子式 |
C14H16N2O6S2 |
分子量 |
372.4 g/mol |
IUPAC 名称 |
2-amino-5-(4-amino-3-methyl-5-sulfophenyl)-3-methylbenzenesulfonic acid |
InChI |
InChI=1S/C14H16N2O6S2/c1-7-3-9(5-11(13(7)15)23(17,18)19)10-4-8(2)14(16)12(6-10)24(20,21)22/h3-6H,15-16H2,1-2H3,(H,17,18,19)(H,20,21,22) |
InChI 键 |
GGRHNDITSHGOAX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1N)S(=O)(=O)O)C2=CC(=C(C(=C2)C)N)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2S,3R)-3-amino-1-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-4-phenylbutan-2-ol;methane](/img/structure/B12810415.png)









